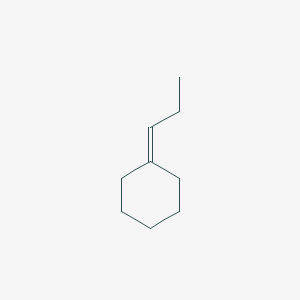

Propylidenecyclohexane

Description

Propylidenecyclohexane is a cyclohexane derivative featuring a propylidene substituent (a three-carbon chain with a double bond, likely in the allylic position). It is utilized in organic synthesis and pharmaceutical research, as evidenced by its inclusion in safety guidelines for parenteral drug products . Its reactivity is exemplified in epoxidation reactions; for instance, this compound oxide undergoes hydrolysis to yield two products (95% and 5% yields) with distinct NMR and IR profiles. Key spectral data include:

- Major product (95% yield): NMR δ 5.35 (t, J = 2.5 Hz, 1H), IR 3370 and 970 cm⁻¹.

- Minor product (5% yield): NMR δ 5.47 (t, J = 2.5 Hz, 1H), IR 3330, 1003, 960, and 917 cm⁻¹ .

Properties

CAS No. |

2129-93-3 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

propylidenecyclohexane |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |

InChI Key |

CVVPSCOTSPAXLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and propionic acid.

Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Cyclohexanone and propionic acid.

Reduction: Cyclohexane and propylcyclohexane.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Propylidenecyclohexane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

n-Propylcyclohexane

- Structure : Saturated cyclohexane with a linear n-propyl substituent.

- Combustion Chemistry : A detailed kinetic model for n-propylcyclohexane (n-Pch) combustion was developed, validated against experimental data. Its combustion behavior is influenced by C-C bond scission and radical interactions, differing from unsaturated analogs like Propylidenecyclohexane .

- Key Difference : The absence of a double bond in n-Pch reduces its reactivity in electrophilic addition but enhances thermal stability during combustion .

Ethylcyclohexane

- Structure : Cyclohexane with an ethyl group.

- Analytical Data : In coprocessing studies, ethylcyclohexane exhibited a relative abundance of 0.989 (method unspecified), suggesting distinct separation or detection characteristics compared to this compound .

- Reactivity : Ethylcyclohexane’s saturated structure limits its utility in epoxidation, contrasting with this compound’s double bond-driven reactivity .

4-Heptylcyclohexanone

- Structure: Cyclohexanone with a heptyl chain.

- Safety Profile: Like this compound, it requires handling by qualified personnel in controlled facilities.

1,3,4-Trimethylcyclohexane

- Structure : Cyclohexane with three methyl groups.

- Analytical Data : Relative abundances of 0.625–0.823 were observed, indicating variability in reactivity or stability under coprocessing conditions compared to this compound .

Data Tables

Table 1: Spectral Comparison of this compound Oxide and Products

Table 2: Relative Abundances of Cyclohexane Derivatives in Coprocessing

| Compound | Relative Abundance |

|---|---|

| Ethylcyclohexane | 0.989 |

| 1,3,4-Trimethylcyclohexane | 0.625–0.823 |

| n-Propylcyclopentane | 0.773–0.887 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.